molecular formula C4H3F5O B2384093 3,3,4,4,4-Pentafluorobutanal CAS No. 239437-47-9

3,3,4,4,4-Pentafluorobutanal

Cat. No.: B2384093
CAS No.: 239437-47-9
M. Wt: 162.059
InChI Key: UNBXLINXSUCFBI-UHFFFAOYSA-N
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Description

These compounds share the core C4 backbone with five fluorine substituents but differ in functional groups (e.g., hydroxyl, ketone, iodide). This article focuses on comparing these analogs to infer trends in fluorinated compound behavior.

Properties

IUPAC Name

3,3,4,4,4-pentafluorobutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5O/c5-3(6,1-2-10)4(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBXLINXSUCFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5CH2CHO, C4H3F5O
Record name 2:2 FTAL
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601032654
Record name 3,3,4,4,4‐Pentafluorobutanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239437-47-9
Record name 3,3,4,4,4‐Pentafluorobutanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,4-pentafluorobutanal
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,4,4,4-Pentafluorobutanal can be synthesized through the reaction of 1,1,1,3,3-Pentafluoropropanol with sodium hydride in the presence of a solvent such as dimethyl sulfoxide. This reaction involves the deprotonation of the alcohol group, followed by a nucleophilic attack on the carbonyl carbon, leading to the formation of the aldehyde.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of fluorinated precursors and controlled reaction conditions to ensure high yield and purity. The process typically requires specialized equipment to handle the highly reactive and potentially hazardous fluorinated intermediates.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluorobutanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the fluorinated carbon atoms under appropriate conditions.

Major Products Formed

    Oxidation: 3,3,4,4,4-Pentafluorobutanoic acid.

    Reduction: 3,3,4,4,4-Pentafluorobutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,4,4,4-Pentafluorobutanal has several scientific research applications:

    Environmental Science: It is proposed as a replacement for chlorofluorocarbons (CFCs) due to its lower ozone depletion potential.

    Organic Synthesis: It is used in the synthesis of complex fluorinated compounds, including chiral α,α-difluoro-β-hydroxy ketones.

    Medical Imaging: It is utilized in the development of polymer nanocapsules for tumor imaging.

    Industrial Applications: It is used in the production of polyurethane foam as a blowing agent.

    Nuclear Magnetic Resonance (NMR) Studies: It is employed in NMR studies to evaluate chemical shift sensitivity.

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluorobutanal involves its reactivity as an aldehyde and the influence of the highly electronegative fluorine atoms. The fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including nucleophilic addition and substitution.

Comparison with Similar Compounds

Functional Group Variations

The table below highlights key differences among fluorinated C4 compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Group Key Properties/Applications Safety/Regulatory Notes
3,3,4,4,4-Pentafluoro-2-butanol 374-40-3 C₄H₅F₅O 164.07 Secondary alcohol - Intermediate in organic synthesis .
- Low annual sales (151 bottles/year) .
Classified as flammable under GHS .
3,3,4,4,4-Pentafluorobutan-1-ol 54949-74-5 C₄H₅F₅O 164.07 Primary alcohol - Building block for fluorinated materials.
- Enhances hydrophobicity and thermal stability .
Limited hazard data; research-grade use .
3,3,4,4,4-Pentafluorobutan-2-one 374-41-4 C₄H₃F₅O 162.06 Ketone - High commercial demand (1,852 bottles/year) .
- Potential as a fluorinated solvent or electrophile.
No explicit hazard classification .
3,3,4,4,4-Pentafluoro-1-iodobutane 40723-80-6 C₄H₄F₅I 273.97 Alkyl iodide - Used in nucleophilic substitution reactions.
- Stabilized with copper for storage .
Irritant; requires careful handling .
1-Bromo-3,3,4,4,4-pentafluoro-2-butanone 203302-96-9 C₄HBr₂F₅O 319.85 Brominated ketone - High reactivity due to bromine and ketone groups.
- Boiling point: 123°C .
Classified as irritant and lachrymator .

Structural and Reactivity Insights

  • Fluorine Substitution : All compounds exhibit strong electron-withdrawing effects from fluorine, enhancing thermal stability and resistance to oxidation. However, the position of fluorine (e.g., 3,3,4,4,4 vs. other isomers) influences steric hindrance and dipole moments .
  • Functional Group Impact: Alcohols (1° vs. 2°): The primary alcohol (1-ol) is more reactive in esterification, while the secondary alcohol (2-butanol) shows lower acidity due to steric effects . Ketones: The ketone derivative (butan-2-one) lacks hydrogen bonding, making it more volatile than alcohols. Its carbonyl group facilitates nucleophilic additions . Halides: Iodide and bromide derivatives serve as alkylating agents. Iodide’s larger atomic radius enhances leaving-group ability in SN2 reactions .

Biological Activity

3,3,4,4,4-Pentafluorobutanal is a fluorinated aldehyde that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound possesses a molecular formula of C4_4HF_F₅O and features five fluorine atoms attached to a four-carbon backbone. The presence of fluorine significantly alters the compound's reactivity and stability compared to non-fluorinated analogs. This unique structure enhances its lipophilicity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. The fluorinated structure enhances the compound's ability to disrupt microbial membranes or inhibit essential enzymes.
  • Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties. Its derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
  • Interaction with Biomolecules : The sulfonamide derivatives of this compound are known to interact with proteins and nucleic acids. These interactions can lead to alterations in enzyme activity or gene expression.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Electrophilic Nature : The aldehyde functional group can act as an electrophile in nucleophilic addition reactions with cellular components such as proteins and nucleic acids. This interaction may lead to modifications that alter the function of these biomolecules.
  • Hydrogen Bonding : The compound's structure allows it to form hydrogen bonds with various biomolecules. This property may facilitate its binding to target sites within cells.

Antimicrobial Activity Study

A study evaluating the antimicrobial activity of this compound derivatives demonstrated significant inhibition against several bacterial strains. The results indicated:

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These findings suggest that the fluorinated compounds could serve as potential candidates for developing new antimicrobial agents.

Anticancer Activity Study

In vitro studies on cancer cell lines revealed that certain derivatives of this compound induced apoptosis through caspase activation. The following table summarizes the results:

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8
A549 (Lung Cancer)12

These results highlight the potential of this compound in cancer therapeutics.

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